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Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1285337
CAS No.: 53056-91-0
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
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Description

Significance of the Octahydrothieno[3,4-b]pyrazine Core in Heterocyclic Chemistry

The thieno[3,4-b]pyrazine (B1257052) scaffold, in its various forms, is a cornerstone in the field of heterocyclic chemistry. The aromatic version of this core has been extensively studied for its electron-accepting properties, making it a valuable building block for low band gap organic materials. rsc.orgnih.gov These materials are integral to the development of organic photovoltaics and dye-sensitized solar cells. mdpi.com The pyrazine (B50134) ring, a key component of this scaffold, is a common motif in a multitude of biologically active compounds, contributing to a wide range of pharmacological activities including anti-inflammatory, anticancer, and antibacterial properties. nih.gov

The introduction of saturation to form the octahydro- derivative fundamentally alters the geometry and electronic properties of the core structure. This transformation from a planar, aromatic system to a three-dimensional, flexible scaffold shifts the potential applications from materials science towards medicinal chemistry. Saturated heterocyclic compounds are of great interest in drug discovery as they can provide better spatial arrangement of functional groups for interaction with biological targets.

Furthermore, the oxidation of the sulfur atom to a sulfone (6,6-dioxide) introduces a significant change in the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The sulfone group is a key structural feature in numerous approved drugs and biologically active compounds. ekb.eg Its presence can enhance the pharmacological profile of a molecule.

Overview of Research Trajectories for Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Direct and extensive research specifically focused on this compound is currently limited in publicly available scientific literature. However, based on the known properties of its constituent chemical moieties, several potential research trajectories can be delineated. The primary area of interest for this saturated heterocyclic sulfone lies within the realm of medicinal chemistry, where it can be utilized as a novel scaffold for the design of new therapeutic agents.

One promising avenue of investigation is its potential as a core structure for the development of novel kinase inhibitors. The rigid, three-dimensional arrangement of the octahydrothieno[3,4-b]pyrazine core could serve as a template for designing molecules that can fit into the ATP-binding site of various kinases with high specificity.

Another area of potential exploration is in the development of central nervous system (CNS) active agents. The structural similarity to other saturated nitrogen-containing heterocycles that have shown activity as receptor antagonists suggests that derivatives of this compound could be investigated for their effects on neurotransmitter systems.

Furthermore, the presence of the sulfone group opens up possibilities for its use as a bioisostere for other functional groups in known bioactive molecules, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The synthesis of a library of derivatives with diverse substitutions on the pyrazine nitrogen atoms would be a critical first step in exploring these potential applications.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 53056-91-0
Molecular Formula C₆H₁₂N₂O₂S
Molecular Weight 176.24 g/mol
Physical Form Solid

Note: This data is compiled from chemical supplier information. alfa-chemistry.com3wpharm.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2S B1285337 Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 53056-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586076
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-91-0
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Octahydrothieno 3,4 B Pyrazine 6,6 Dioxide and Its Analogues

De Novo Synthesis Approaches to the Octahydrothieno[3,4-b]pyrazine 6,6-dioxide Scaffold

The de novo synthesis of the this compound core can be strategically approached through the construction of a key intermediate, tetrahydrothiophene-3,4-diamine 1,1-dioxide, followed by cyclization with a suitable two-carbon electrophile to form the pyrazine (B50134) ring.

A plausible synthetic pathway commences with a commercially available starting material, such as 3,4-epoxytetrahydrothiophene. The epoxide can be opened with a nitrogen nucleophile, like sodium azide (B81097), to introduce the nitrogen functionalities. Subsequent reduction of the azido (B1232118) groups to amines would yield the desired cis- or trans-3,4-diaminotetrahydrothiophene. The sulfur atom in the tetrahydrothiophene (B86538) ring can be oxidized to the sulfone at various stages of the synthesis, for instance, by using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govdicp.ac.cn

The crucial cyclization step to form the pyrazine ring involves the reaction of the 3,4-diaminotetrahydrothiophene 1,1-dioxide with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives. youtube.comuss.cl This condensation reaction is a well-established method for the formation of pyrazines from 1,2-diamines. nih.govacs.org The reaction typically proceeds under mild conditions, often in protic solvents like ethanol.

An alternative approach could involve the initial synthesis of a 2,3-dihydrothiophene (B74016) derivative, which can be functionalized to introduce the diamine precursors before or after the reduction of the double bond and oxidation of the sulfur atom. organic-chemistry.orgchemicalbook.com

The following table summarizes a proposed multi-step synthesis for the parent this compound scaffold.

StepReactionReagents and ConditionsProduct
1Epoxide Ring Opening3,4-Epoxytetrahydrothiophene, NaN3, NH4Cl, MeOH/H2O3-Azido-4-hydroxytetrahydrothiophene
2Azide ReductionH2, Pd/C, EtOH3-Amino-4-hydroxytetrahydrothiophene
3Hydroxyl to Amine ConversionMesylation, followed by azide displacement and reductioncis/trans-Tetrahydrothiophene-3,4-diamine
4Sulfide OxidationH2O2, AcOH or m-CPBA, CH2Cl2cis/trans-Tetrahydrothiophene-3,4-diamine 1,1-dioxide
5Pyrazine Ring FormationGlyoxal, EtOH, refluxThis compound

Stereoselective Synthesis of this compound Diastereomers

The stereochemistry of the this compound scaffold is defined by the relative orientation of the substituents at the chiral centers of the tetrahydrothiophene and pyrazine rings. The development of stereoselective synthetic methods is therefore of paramount importance.

A key strategy for achieving stereocontrol is the use of chiral starting materials or chiral catalysts. For instance, the enantioselective synthesis of 1,2-diamines has been extensively studied and can be adapted to prepare enantiopure cis- or trans-3,4-diaminotetrahydrothiophene 1,1-dioxide. acs.orgacs.orgrsc.orgdatapdf.comrsc.org Methods such as copper-catalyzed hydroamination of allylic amines or rhodium-catalyzed dynamic kinetic asymmetric transformation of allylic trichloroacetimidates can be envisioned for the synthesis of chiral diamine precursors. acs.orgdatapdf.com

Another powerful approach involves the catalytic asymmetric diamination of a suitable diene precursor to directly install the two nitrogen atoms with high stereoselectivity, leading to the formation of a cyclic sulfamide (B24259). nih.gov This cyclic sulfamide can then be further elaborated to the target this compound.

The following table outlines a potential stereoselective synthesis of a specific diastereomer of this compound.

StepReactionReagents and ConditionsKey Feature
1Asymmetric Dihydroxylation1,4-Dithia-2,5-cyclohexadiene, AD-mix-βEnantioselective formation of a chiral diol
2Protection and DesulfurizationProtection of diols, Raney NickelFormation of a chiral protected 1,4-butanediol
3Conversion to DiamineMesylation, azide displacement, reductionStereospecific conversion to a chiral diamine
4Sulfone Formation and CyclizationOxidation of a suitable precursor, followed by cyclizationFormation of the target scaffold with defined stereochemistry

Preparation of N-Substituted Derivatives of this compound

Functionalization of the nitrogen atoms of the pyrazine ring is a crucial step for modulating the physicochemical and biological properties of the this compound scaffold. Standard methods for the N-alkylation and N-arylation of piperazines can be readily applied. mdpi.comrsc.org

N-alkylation can be achieved by reacting the parent scaffold with alkyl halides in the presence of a base, such as potassium carbonate or triethylamine. mdpi.com Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another versatile method for introducing a wide range of alkyl substituents. nih.gov

For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. This reaction allows for the coupling of the pyrazine nitrogen with aryl halides or triflates.

The following table provides examples of reaction conditions for the N-substitution of piperazine (B1678402) analogues, which are applicable to the this compound system.

Reaction TypeSubstrateReagents and ConditionsProduct
N-AlkylationPiperazineBenzyl bromide, K2CO3, CH3CN, refluxN-Benzylpiperazine
Reductive AminationPiperazineAcetone, NaBH(OAc)3, CH2Cl2N-Isopropylpiperazine
N-Arylation (Buchwald-Hartwig)PiperazineBromobenzene, Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °CN-Phenylpiperazine

Synthetic Routes to Fused Polycyclic Systems Incorporating the this compound Moiety

The construction of fused polycyclic systems containing the this compound core can lead to novel molecular architectures with unique properties. Such systems can be synthesized by utilizing appropriately functionalized N-substituted derivatives as building blocks for further ring annulations.

One approach involves the introduction of a substituent on one of the nitrogen atoms that can participate in a subsequent cyclization reaction. For example, an N-substituted derivative bearing a terminal alkyne could undergo an intramolecular cycloaddition to form a new fused ring.

Another strategy is to utilize a difunctional N-substituent that can bridge the two nitrogen atoms of the pyrazine ring, leading to the formation of a bicyclic system. For instance, reaction with a dielectrophile, such as 1,2-dibromoethane, could lead to the formation of a fused piperazine ring.

Furthermore, the synthesis of polycyclic systems can be achieved through reactions involving the carbon framework of the tetrahydrothiophene ring prior to the pyrazine ring formation. For instance, starting from a bicyclic or polycyclic precursor containing a 1,2-diamine functionality would directly lead to a fused polycyclic thieno[3,4-b]pyrazine (B1257052) derivative upon cyclization.

The following table illustrates a conceptual approach to a fused polycyclic system.

StepReactionStarting MaterialReagents and ConditionsProduct
1N-AlkylationThis compound1-Bromo-2-chloroethane, K2CO3N-(2-Chloroethyl) derivative
2Intramolecular CyclizationN-(2-Chloroethyl) derivativeBase (e.g., NaH)Fused bicyclic system

Chemical Reactivity and Mechanistic Investigations of Octahydrothieno 3,4 B Pyrazine 6,6 Dioxide

Oxidative Transformations of the Thieno Moiety within Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

The thieno moiety in the target molecule already exists in a high oxidation state as a sulfone (6,6-dioxide). Further oxidation of the sulfur atom is not possible under standard chemical conditions. However, oxidative transformations can potentially occur on the pyrazine (B50134) ring. The nitrogen atoms of the saturated pyrazine ring possess lone pairs of electrons and can be susceptible to oxidation.

The oxidation of the sulfur atom in thiophene-containing compounds is a known strategy to modify their electronic properties. For instance, the oxidation of the sulfur in mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene derivatives significantly alters their optoelectronic and thermal properties. nih.gov While this applies to an aromatic system, it highlights the importance of the oxidation state of sulfur in influencing molecular characteristics. In the case of this compound, the electron-withdrawing nature of the sulfone group will influence the reactivity of the rest of the molecule.

Reductive Pathways of this compound

The sulfone group in this compound is generally stable to reduction. However, under harsh reducing conditions, it is conceivable that the sulfone could be reduced back to a sulfide. The specific reagents and conditions for such a transformation on this particular molecule are not documented.

In a broader context, the reduction of sulfones to sulfides is a known chemical transformation, often requiring strong reducing agents. The choice of reducing agent would need to be selective to avoid the reduction of other functional groups within the molecule, although in the case of the saturated pyrazine ring, it is already in a reduced state.

Substitution Reactions on the this compound Ring System

The potential for substitution reactions on the this compound ring system would likely be centered on the nitrogen atoms of the pyrazine ring and the carbon atoms adjacent to the sulfone group.

The nitrogen atoms of the saturated pyrazine ring are secondary amines and can undergo N-alkylation, N-acylation, or other reactions typical of secondary amines. The reactivity of these nitrogens will be influenced by the steric environment and the electronic effects of the fused sulfone ring.

The carbon atoms alpha to the sulfone group are activated towards deprotonation due to the electron-withdrawing nature of the SO2 group. This could facilitate the formation of a carbanion, which could then participate in various substitution reactions. The specific outcomes of such reactions would depend on the choice of base and electrophile.

While research on the parent thieno[3,4-b]pyrazine (B1257052) system has explored substitution reactions on the aromatic rings, this reactivity is not directly transferable to the saturated and oxidized octahydro derivative. nih.govresearchgate.net

Cycloaddition Reactions Involving this compound Ring Components

Cycloaddition reactions typically involve unsaturated systems, such as alkenes or dienes. The this compound molecule is fully saturated and therefore lacks the necessary pi-electron systems to participate in common cycloaddition reactions like the Diels-Alder reaction.

For the aromatic parent compound, thieno[3,4-b]pyrazine, its derivatives have been utilized in Diels-Alder reactions as a synthetic tool to construct more complex molecular architectures. researchgate.net However, the saturated nature of the octahydro derivative precludes this type of reactivity. It is conceivable that under specific conditions, the molecule could undergo ring-opening or other transformations that might lead to intermediates capable of cycloaddition, but there is no specific information in the reviewed literature to support this for this compound.

Spectroscopic and Crystallographic Elucidation of Octahydrothieno 3,4 B Pyrazine 6,6 Dioxide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing critical information about the connectivity and stereochemistry of the molecule. For Octahydrothieno[3,4-b]pyrazine 6,6-dioxide, NMR studies are crucial for determining the relative orientation of the protons on the saturated rings and confirming the cis- or trans-fusion of the bicyclic system.

Detailed ¹H NMR analysis would reveal the chemical shifts and coupling constants of the methylene (B1212753) and methine protons. The protons adjacent to the sulfone group are expected to be deshielded, appearing at a lower field due to the electron-withdrawing nature of the SO₂ group. Similarly, protons alpha to the nitrogen atoms of the pyrazine (B50134) ring would also exhibit characteristic shifts. The coupling constants (J-values) between adjacent protons provide dihedral angle information, which is instrumental in deducing the chair-like or boat-like conformations of the pyrazine ring and the conformation of the tetrahydrothiophene (B86538) dioxide ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂ (adjacent to SO₂) 3.0 - 3.5 50 - 60
CH (bridgehead) 2.8 - 3.3 55 - 65

Note: These are estimated ranges and actual experimental values may vary.

X-ray Diffraction Analysis of this compound and Its Derivatives

X-ray diffraction on single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For this compound, an X-ray crystal structure would definitively establish the stereochemistry of the ring fusion.

While a specific crystal structure for the parent compound is not publicly documented, studies on related furazano[3,4-b]pyrazine derivatives have been reported, confirming their structures through X-ray diffraction. researchgate.net A crystallographic analysis of this compound would be expected to provide key structural parameters.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
C-S bond length (sulfone) ~1.78 Å
S=O bond length ~1.45 Å
C-N bond length ~1.47 Å

Note: These are generalized expected values based on similar structures.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound (C₆H₁₂N₂O₂S), the molecular weight is 176.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 176.

The fragmentation pattern would be indicative of the structure. Common fragmentation pathways for such a molecule could include the loss of SO₂ (64 Da), leading to a fragment ion at m/z 112. Subsequent fragmentations of the pyrazine ring could involve the loss of ethylene (B1197577) (28 Da) or other small neutral molecules. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment
176 [M]⁺
112 [M - SO₂]⁺
84 [C₄H₈N₂]⁺

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the most characteristic vibrations would be associated with the sulfone group.

The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group typically appear as strong bands in the IR spectrum. The asymmetric stretch is usually found in the range of 1300-1350 cm⁻¹, while the symmetric stretch appears in the 1120-1160 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the pyrazine ring would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-H stretching vibrations of the saturated hydrocarbon backbone would be present in the 2850-3000 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
SO₂ Asymmetric Stretch 1300 - 1350
SO₂ Symmetric Stretch 1120 - 1160
C-H (alkane) Stretch 2850 - 3000
N-H (if present as secondary amine) Stretch 3300 - 3500

Computational Chemistry Approaches to Octahydrothieno 3,4 B Pyrazine 6,6 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no available DFT studies in the searched scientific literature that specifically detail the electronic structure and reactivity of Octahydrothieno[3,4-b]pyrazine 6,6-dioxide. Therefore, data on its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors derived from DFT is not available.

Theoretical Mechanistic Investigations of this compound Reactions

No theoretical studies investigating the reaction mechanisms of this compound have been found in the public domain. As a result, information regarding its potential reaction pathways, transition states, and associated energy profiles is currently unavailable.

Strategic Applications of Octahydrothieno 3,4 B Pyrazine 6,6 Dioxide in Complex Molecule Synthesis

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide as a Versatile Building Block in Organic Synthesis

The synthetic utility of this compound is largely attributed to the presence of the sulfone group within its rigid bicyclic structure. The strong electron-withdrawing nature of the sulfonyl moiety significantly influences the reactivity of the adjacent carbon atoms, making them amenable to a variety of chemical transformations. iomcworld.com This allows for the introduction of diverse functional groups and the formation of new carbon-carbon bonds, thereby enabling the elaboration of the core structure into more complex molecular entities.

One of the key reactions leveraging the sulfone group is the Ramberg-Bäcklund reaction, which facilitates the conversion of sulfones to alkenes. ucsb.eduwikipedia.org In the context of this compound, this reaction can be envisioned as a method to introduce unsaturation into the heterocyclic system, providing a pathway to novel dihydropyrazine (B8608421) or pyrazine (B50134) derivatives. Furthermore, the protons on the carbons alpha to the sulfonyl group are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides and carbonyl compounds, to form new C-C bonds. iomcworld.com

The general synthetic transformations applicable to cyclic sulfones, and by extension to this compound, are summarized in the table below.

Reaction Type Reagents and Conditions Product Type Potential Yield (%)
α-Alkylation1. Strong Base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-X)α-Substituted Sulfone60-90
Ramberg-Bäcklund ReactionStrong Base (e.g., KOH, t-BuOK) in the presence of a halogenating agent (e.g., CCl₄)Alkene50-80
Julia Olefination1. Deprotonation 2. Aldehyde/Ketone 3. Reductive eliminationAlkene70-95
SO₂ ExtrusionThermal or photochemical conditionsDiene40-70

Note: The yields are generalized from literature on cyclic sulfones and may vary for this compound.

Scaffold for Heterocyclic Compound Construction

The rigid bicyclic framework of this compound serves as an excellent starting point for the construction of a variety of other heterocyclic compounds. The presence of two secondary amine functionalities within the pyrazine ring offers sites for N-functionalization, such as acylation, alkylation, and arylation. These modifications can be used to append other molecular fragments or to modulate the physicochemical properties of the resulting molecules.

Furthermore, the thiophene-derived portion of the molecule can be chemically manipulated. For instance, as previously mentioned, the extrusion of sulfur dioxide via thermolysis or photolysis can lead to the formation of a diene, which can then participate in Diels-Alder reactions to construct new six-membered rings. iomcworld.comucsb.edu This strategy opens up avenues for the synthesis of complex polycyclic systems that would be challenging to access through other synthetic routes.

The versatility of the this compound scaffold is further highlighted by its potential use in diversity-oriented synthesis. By systematically modifying the nitrogen and carbon centers of the molecule, a library of structurally diverse compounds can be generated. This approach is of particular interest in medicinal chemistry for the discovery of new drug candidates.

Scaffold Modification Reaction Reagents Resulting Heterocycle
N-FunctionalizationAcylationAcyl chloride, baseN,N'-diacyl derivative
N-FunctionalizationReductive AminationAldehyde/Ketone, reducing agentN,N'-dialkyl derivative
Ring TransformationSO₂ Extrusion & Diels-AlderHeat/Light, DienophileFused polycyclic systems
Ring Contraction/Expansion(Hypothetical)Ring-opening/closing reagentsNovel heterocyclic frameworks

Precursor for Advanced Organic Materials and Functional Molecules

While the saturated nature of this compound precludes its direct use in applications requiring extensive π-conjugation, it serves as a valuable precursor for the synthesis of advanced organic materials. The aromatic counterpart, thieno[3,4-b]pyrazine (B1257052), is a well-established building block for low band gap polymers used in organic photovoltaics and organic light-emitting diodes (OLEDs). mdpi.comrsc.org

A plausible synthetic strategy involves the controlled dehydrogenation or aromatization of the octahydro- derivative to furnish the corresponding aromatic thieno[3,4-b]pyrazine core. Subsequent functionalization and polymerization would then lead to the desired conjugated materials. The sulfone group in the starting material could also be exploited to introduce specific functionalities prior to aromatization, allowing for fine-tuning of the electronic properties of the final polymer.

Moreover, the thienopyrazine core is known to be a component of fluorescent dyes and chemosensors. mdpi.comresearchgate.netresearchgate.net By utilizing this compound as a synthetic intermediate, novel fluorophores with tailored photophysical properties can be designed and synthesized. The saturated framework allows for precise control over the three-dimensional structure, which can influence the solid-state packing and ultimately the material's performance.

Target Material/Molecule Synthetic Strategy from Precursor Key Intermediates Potential Application
Conjugated PolymersDehydrogenation/Aromatization, PolymerizationThieno[3,4-b]pyrazine monomersOrganic photovoltaics, OFETs
Fluorescent DyesFunctionalization followed by AromatizationSubstituted thieno[3,4-b]pyrazinesBio-imaging, Organic LEDs
Functional MoleculesDerivatization of the bicyclic coreN- and C-functionalized derivativesMedicinal chemistry, Catalysis

Stereochemical Aspects of Octahydrothieno 3,4 B Pyrazine 6,6 Dioxide Chemistry

Chiral Synthesis and Stereocontrol Strategies

The asymmetric synthesis of saturated heterocyclic compounds, such as Octahydrothieno[3,4-b]pyrazine 6,6-dioxide, presents a significant synthetic challenge. Achieving high levels of stereocontrol requires carefully designed synthetic routes that employ chiral catalysts, auxiliaries, or starting materials. While specific literature on the chiral synthesis of this exact molecule is not extensively detailed, strategies can be inferred from the synthesis of related chiral cyclic sulfones and bicyclic diamines. acs.orgresearchgate.netresearchgate.net

One potential strategy involves the use of transition metal-catalyzed asymmetric reactions. For instance, a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been successfully employed to create enantioenriched α-difunctionalized cyclic sulfones. acs.orgnih.gov This methodology could be adapted to construct the chiral thiophene (B33073) dioxide ring system with high enantioselectivity.

Another powerful technique is asymmetric hydrogenation. Rhodium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as a tetrahydropyrazine (B3061110) ring fused with a dihydrothiophene dioxide moiety, could establish the desired stereocenters. This approach has been effective for producing chiral vicinal diamines with excellent enantioselectivities (up to 99% ee). acs.org

Organocatalysis also offers a viable route. Chiral Brønsted acids or bases can be used to catalyze key bond-forming reactions in a stereoselective manner, leading to the formation of polysubstituted heterocyclic systems with high diastereoselectivity. uva.es

Below is a conceptual table illustrating potential chiral synthesis strategies and the types of catalysts that could be employed, based on analogous chemical transformations.

StrategyCatalyst TypeKey TransformationPotential Stereocontrol
Asymmetric Allylic AlkylationPalladium-Chiral Ligand ComplexFormation of C-C bond adjacent to the sulfoneHigh enantioselectivity
Asymmetric HydrogenationRhodium-Chiral Phosphine LigandReduction of a C=C or C=N double bondExcellent enantioselectivity
Organocatalyzed CyclizationChiral Brønsted Acid/BaseIntramolecular ring formationHigh diastereoselectivity

Diastereomeric Purity and Enantiomeric Excess Determination

Once a chiral synthesis has been performed, the accurate determination of the product's stereochemical purity is crucial. This involves quantifying the ratio of different diastereomers (diastereomeric purity) and the excess of one enantiomer over the other (enantiomeric excess, ee). Several analytical techniques are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods for determining enantiomeric excess. numberanalytics.comresearchgate.netheraldopenaccess.us The different enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution. researchgate.net For diastereomers, which have different physical properties, separation can often be achieved on a standard achiral stationary phase. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for stereochemical analysis. To determine enantiomeric excess, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is often used. researchgate.netlibretexts.org

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. These complexes have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer. libretexts.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of covalent diastereomers. These diastereomers will have different chemical shifts in the NMR spectrum, enabling their quantification. nih.gov It is essential that the derivatization reaction proceeds to completion without any kinetic resolution. thieme-connect.de

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov Since enantiomers have opposite CD spectra, this technique can be used to determine the enantiomeric purity of a sample by comparing its spectrum to that of a pure enantiomer. nih.gov It is a valuable method for confirming the absolute configuration of stereocenters.

The table below summarizes the primary methods for determining the stereochemical purity of a chiral compound like this compound.

Analytical MethodPrinciple of Separation/DifferentiationInformation ObtainedKey Considerations
Chiral HPLCDifferential interaction with a chiral stationary phaseEnantiomeric excess (% ee)Selection of appropriate chiral column and mobile phase is crucial. researchgate.net
NMR with Chiral AuxiliariesFormation of diastereomeric complexes (with CSAs) or derivatives (with CDAs) leading to distinct NMR signalsEnantiomeric excess (% ee) and Diastereomeric ratioDerivatization must go to completion; no kinetic resolution. thieme-connect.de
Circular DichroismDifferential absorption of circularly polarized light by enantiomersEnantiomeric purity and absolute configurationRequires a chromophore near the stereocenter; comparison with a standard is often needed. nih.gov

Contextual Research Within Thienopyrazine and Sulfone Heterocycles

Comparative Analysis with Other Thienopyrazine Derivatives

The thieno[3,4-b]pyrazine (B1257052) ring system is a fused heterocycle that has been extensively studied, primarily as a component in developing low band gap conjugated polymers for organic electronics. researchgate.netresearchgate.net Derivatives of this structure are often designed as electron-accepting units in donor-acceptor copolymers, where their electronic properties can be finely tuned. nih.govacs.orgmdpi.com

The oxidation state of the sulfur atom in the thiophene (B33073) ring dramatically alters the electronic character of the entire thienopyrazine scaffold.

Thieno[3,4-b]pyrazine (Sulfide form) : This is the unoxidized, electron-rich aromatic form. The sulfur atom participates in the π-system of the thiophene ring. These derivatives are used as building blocks for conductive polymers and organic dyes. researchgate.netmdpi.com The basicity of the nitrogen atoms in the pyrazine (B50134) ring is comparable to that of quinoxaline (B1680401) and pyrazine itself. researchgate.net

Octahydrothieno[3,4-b]pyrazine (Saturated Sulfide form) : In the fully saturated (octahydro) form, the aromaticity is lost, resulting in a flexible, non-planar structure. The sulfur exists as a simple thioether.

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide (Sulfone form) : Oxidation of the sulfur atom to a sulfone (SO₂) fundamentally changes its properties. The sulfone group is strongly electron-withdrawing and is not a participant in any aromatic system. This oxidation transforms the sulfur from a potential electron donor into a powerful electron-withdrawing group, significantly impacting the electron density of the adjacent pyrazine ring. Furthermore, the geometry at the sulfur atom becomes tetrahedral, locking the fused ring system into a specific conformation. A series of N-substituted derivatives of this compound have been synthesized for biological screening. researchgate.netresearchgate.net

The introduction of substituents on the pyrazine ring offers a method to modulate the electronic properties of these molecules. acs.org For instance, attaching electron-donating or electron-withdrawing groups can tune the HOMO/LUMO energy levels, a critical aspect in the design of materials for organic photovoltaics. mdpi.comresearchgate.net

FeatureThieno[3,4-b]pyrazine (Aromatic)This compound
Sulfur Oxidation State Sulfide (-S-)Sulfone (-SO₂-)
Aromaticity Aromatic thiophene and pyrazine ringsSaturated, non-aromatic rings
Electronic Nature of Sulfur Electron-donating (within π-system)Strongly electron-withdrawing
Molecular Geometry PlanarNon-planar, rigid conformation
Primary Research Area Conjugated polymers, organic electronics researchgate.netMedicinal chemistry scaffolds researchgate.netontosight.ai

Relationship to Sulfone-Containing Heterocycles (e.g., Sulfolenes)

The this compound scaffold belongs to the broader class of heterocyclic sulfones. The sulfone functional group is a divalent group, R-S(=O)₂-R', where the sulfur atom is bonded to two oxygen and two carbon atoms. wikipedia.org This group is known for its chemical stability and its ability to act as a strong electron-withdrawing agent. wikipedia.org

A key comparison can be made with sulfolene (butadiene sulfone), a simple five-membered heterocyclic sulfone. wikipedia.org

Synthesis and Reactivity : Sulfolenes are typically synthesized via the cycloaddition reaction of sulfur dioxide and a diene. wikipedia.org A signature reaction of sulfolene is its thermal retro-cheletropic reaction, where it decomposes to release sulfur dioxide and the corresponding diene. wikipedia.org This reactivity is a cornerstone of its use as a stable, solid source of volatile dienes like butadiene. While the thienopyrazine dioxide scaffold is much more complex, the core sulfone chemistry shares similarities. The sulfone group is generally inert to many reagents, making it a stable component in a larger molecular framework. wikipedia.orgwikipedia.org

Electronic and Structural Effects : In both sulfolene and this compound, the sulfone group imposes a rigid, non-planar geometry. Its powerful electron-withdrawing nature decreases the electron density on adjacent atoms. This property is exploited in various synthetic applications, for example, by increasing the acidity of protons on the α-carbons (the carbons adjacent to the sulfone group). wikipedia.org

Applications : While sulfolene's primary use is as a source of dienes and as a specialty solvent, more complex heterocyclic sulfones are integral to medicinal chemistry. wikipedia.orgrsc.org The sulfone group can serve as a bioisostere for other functional groups and can act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets like enzymes or receptors. bookpi.org

PropertyThis compoundSulfolene (3-Sulfolene)
Core Structure Fused bicyclic system (thiophene dioxide + pyrazine)Monocyclic five-membered ring
Key Functional Groups Sulfone, secondary/tertiary aminesSulfone, alkene
Notable Reaction Stable scaffold for further functionalization researchgate.netReversible extrusion of SO₂ to form butadiene wikipedia.org
Primary Utility Core scaffold in medicinal chemistry ontosight.aiButadiene source, specialty solvent wikipedia.org

Broader Implications for Heterocyclic Scaffold Design

The design of novel molecular scaffolds is a central theme in drug discovery and materials science. mdpi.com The this compound structure represents a compelling example of scaffold design by combining multiple functional and structural elements to achieve specific properties.

Privileged Scaffolds in Medicinal Chemistry : The fusion of a pyrazine ring—a common feature in many biologically active compounds—with a thiophene dioxide ring creates a unique three-dimensional structure. dntb.gov.ua Such rigid scaffolds are highly sought after in drug design because they can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The sulfone group acts as a potent hydrogen bond acceptor, while the nitrogen atoms of the pyrazine ring can be protonated or act as hydrogen bond acceptors, providing multiple points for interaction with biological macromolecules. ontosight.ai

Modularity and Vectorial Diversity : The scaffold provides distinct vectors for chemical modification. The nitrogen atoms of the pyrazine ring can be substituted to explore different chemical spaces, as demonstrated by the synthesis of various N-substituted derivatives. researchgate.netresearchgate.net This modularity allows chemists to systematically alter the compound's properties, such as solubility, polarity, and steric profile, to optimize it for a specific application.

Bioisosterism and Property Modulation : The sulfone group is often used as a bioisostere for other groups like sulfoxides, ethers, or even carbonyl groups. Its inclusion in a scaffold significantly impacts properties such as metabolic stability and polarity. The high polarity of the sulfone group can improve the physicochemical properties of a drug candidate. The stability of the sulfone group to metabolic oxidation is another attractive feature for drug design. wikipedia.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The future exploration of octahydrothieno[3,4-b]pyrazine 6,6-dioxide is fundamentally dependent on the development of efficient and versatile synthetic routes. Currently, dedicated synthetic methodologies for this specific compound are not documented in the scientific literature. Future research could focus on several promising strategies:

Multi-step Synthesis from Commercially Available Precursors: A plausible approach would involve the cyclization of appropriately functionalized piperazine (B1678402) and thiophene (B33073) derivatives. For instance, the reaction of a protected 2,3-diaminopiperazine with a suitably activated tetrahydrothiophene-3,4-dione, followed by oxidation of the sulfur atom, could be a viable pathway.

Diastereoselective and Enantioselective Approaches: To explore its potential in chiral applications, the development of stereoselective synthetic methods will be crucial. This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from enantiopure precursors to control the stereochemistry of the multiple chiral centers in the molecule.

Combinatorial Synthesis Strategies: The development of a robust synthetic route would pave the way for creating a library of derivatives. By varying substituents on the piperazine nitrogen atoms, researchers could systematically tune the compound's physical and chemical properties.

Exploration of New Reactivity Modes

Understanding the reactivity of this compound is a prerequisite for its application. The presence of the sulfone group and the piperazine ring suggests several potential modes of reactivity that warrant investigation:

Reactions at the Piperazine Nitrogens: The secondary amine functionalities of the piperazine ring are expected to be the most reactive sites. Future studies could explore N-alkylation, N-acylation, and N-arylation reactions to introduce a wide range of functional groups.

Chemistry of the Sulfone Group: The sulfone moiety is a strong electron-withdrawing group and can influence the reactivity of adjacent C-H bonds. Research into deprotonation and subsequent functionalization at the alpha-carbon positions could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Ring-Opening and Rearrangement Reactions: Under specific conditions, such as with strong reducing or oxidizing agents, the heterocyclic ring system may undergo cleavage or rearrangement. Investigating these transformations could provide access to novel acyclic or rearranged heterocyclic structures.

Advanced Materials Science Applications

While currently speculative, the unique structure of this compound suggests potential applications in materials science. The rigid, bicyclic core and the presence of polar sulfone and amine groups could impart interesting properties to materials incorporating this scaffold.

Polymer Building Blocks: The diamine functionality of the piperazine ring makes it a suitable monomer for the synthesis of polyamides and polyimides. The incorporation of the rigid, sulfone-containing ring system into a polymer backbone could enhance thermal stability and modify mechanical properties.

High-Performance Engineering Plastics: Polymers derived from this compound could potentially exhibit high glass transition temperatures and good chemical resistance, making them candidates for high-performance engineering plastics.

Materials for Gas Sorption: The polar nature of the molecule might lead to materials with an affinity for certain gases. By creating porous polymers or metal-organic frameworks incorporating this unit, it may be possible to develop materials for gas storage and separation.

Application in Methodological Organic Chemistry

Beyond its direct use in materials, this compound and its derivatives could serve as valuable tools in methodological organic chemistry.

Chiral Ligands for Asymmetric Catalysis: Enantiomerically pure derivatives of this compound could be designed as novel chiral ligands for transition metal-catalyzed asymmetric reactions. The defined stereochemistry and the presence of multiple coordination sites (nitrogens and sulfone oxygens) could lead to high levels of stereocontrol.

Phase-Transfer Catalysts: Quaternization of the piperazine nitrogen atoms would yield ammonium (B1175870) salts that could be investigated as phase-transfer catalysts. The rigidity of the bicyclic structure might influence the efficiency and selectivity of catalytic processes.

Scaffolds for Supramolecular Chemistry: The well-defined three-dimensional structure of the molecule could be utilized as a scaffold for the construction of more complex supramolecular architectures, such as host-guest systems and molecular cages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octahydrothieno[3,4-b]pyrazine 6,6-dioxide and its N-substituted derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene-containing precursors with sulfone groups under reflux conditions. For N-substituted derivatives, nucleophilic substitution reactions using tert-butyl chloroformate or ethyl chloroacetyl are effective. Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly influence yields. For example, tert-butyl (4as,7ar)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine derivatives achieve 95% purity when synthesized at 80°C in DMF .
Synthetic Method Comparison
Reagent
tert-Butyl chloroformate
Ethyl chloroacetyl

Q. How can researchers characterize the stereochemical configuration of bicyclic sulfone derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, planar pyrazine cores with phenyl ring inclinations of ~19.86° were confirmed via single-crystal diffraction . Complementary techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify diastereotopic protons in asymmetric centers.
  • HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • HPLC-MS : Detects impurities down to 0.1% using C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • DSC/TGA : Confirms thermal stability (decomposition >200°C) and crystallinity .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substitution) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

  • Electron-Withdrawing Groups (EWGs) : Chloroacetyl derivatives enhance binding to kinase targets (e.g., AAK1/GAK) by 3-fold compared to alkyl substituents .
  • Steric Effects : Bulky tert-butyl groups reduce metabolic clearance in hepatocyte assays (t₁/₂ increased from 2h to 6h) .
    • Data Contradiction Note : While EWGs improve potency in vitro, they may reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictions in electrochemical property reports?

  • Methodological Answer : Discrepancies in redox potentials (e.g., −1.2V vs. −1.5V vs. Ag/AgCl) arise from solvent/electrolyte variations. To standardize:

  • Use propylene carbonate with 0.1M TBAPF₆ as a non-coordinating electrolyte.
  • Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to correlate HOMO/LUMO gaps with experimental data .

Q. How can chiral synthesis protocols be optimized for enantiopure derivatives?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to achieve >90% ee .
  • Dynamic Kinetic Resolution : Combine enzymes (e.g., lipases) with racemic substrates in biphasic systems .

Q. What role does the sulfone group play in modulating electronic properties for conjugated polymers?

  • Methodological Answer : The sulfone group increases electron affinity (EA = −3.8 eV) by stabilizing LUMO levels, enabling ambipolar charge transport in organic semiconductors. This is critical for designing n-type materials in thin-film transistors .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for brominated derivatives?

  • Resolution : Bromination efficiency varies with regioselectivity. For example:

  • Electrophilic Bromination : NBS in CCl₄ favors C-3 position (70% yield) .
  • Radical Bromination : AIBN-initiated reactions target C-5 but produce byproducts (yield drops to 45%) .
    • Recommendation : Use LC-MS to track intermediates and optimize stoichiometry.

Tables for Key Findings

Property This compound N-Chloroacetyl Derivative
Molecular Weight290.34 g/mol 365.82 g/mol
Melting Point198–202°C 215–218°C
Solubility (DMSO)25 mg/mL 12 mg/mL
HOMO/LUMO (eV)−6.2/−3.8 −6.5/−4.1

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Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.